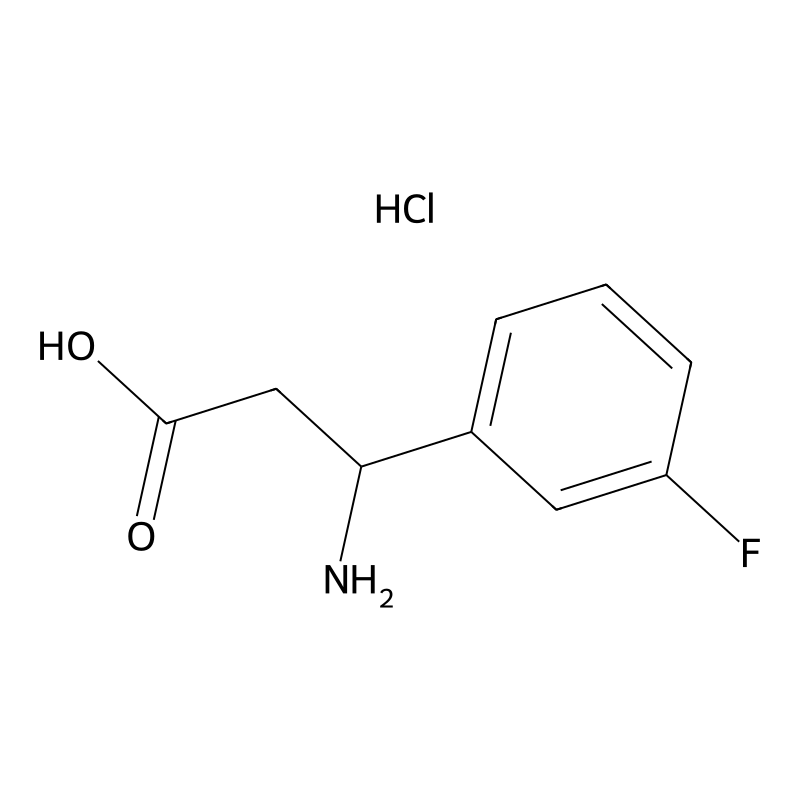3-Amino-3-(3-fluorophenyl)propanoicacid hcl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.64 g/mol. This compound is characterized by the presence of an amino group, a propanoic acid backbone, and a fluorophenyl substituent. Its systematic name is (S)-3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride, and it is often utilized in various biochemical applications due to its structural properties and biological activity .
Chemical Properties
-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride (3-F-APAA HCl) is a synthetic molecule comprised of a central carbon chain with an amino group (NH2) and a carboxylic acid group (COOH) attached to the same carbon. A fluorophenyl ring is also bonded to this central carbon. The molecule exists as a hydrochloride salt, meaning it is bound to a hydrogen chloride (HCl) molecule.
You can find resources for the chemical structure and properties of 3-F-APAA HCl in databases like PubChem .
Scientific Research Applications
Research into 3-F-APAA HCl is ongoing. Studies have explored its potential applications in various areas of scientific research, including:
- Neuroscience: Some investigations have focused on the interaction of 3-F-APAA HCl with the glutamatergic system in the brain. This system plays a vital role in learning, memory, and other neurological processes.
- Metabolism: Other studies have looked at the potential effects of 3-F-APAA HCl on cellular metabolism.
- Acid-Base Reactions: The carboxylic acid group can act as an acid, while the amino group can act as a base, allowing for proton transfer reactions.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.
- Peptide Bond Formation: The amino group can react with other amino acids to form peptide bonds, leading to the synthesis of peptides and proteins.
- Nucleophilic Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions under certain conditions, allowing for further functionalization of the compound .
Research indicates that 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride exhibits significant biological activity, particularly as a potential neuroprotective agent. It has been studied for its effects on neurotransmitter systems, particularly glutamate receptors, suggesting its possible role in treating neurological disorders. The compound's ability to modulate synaptic transmission makes it a candidate for research into therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Several methods have been developed for synthesizing 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride:
- Starting from Fluorinated Phenyl Derivatives: The synthesis typically begins with a fluorinated phenyl compound that undergoes nucleophilic substitution to introduce the amino group.
- Using Protected Amino Acids: Protected forms of amino acids can be utilized in coupling reactions to form the desired product, followed by deprotection steps.
- Enzymatic Synthesis: Enzymatic methods may also be employed to achieve higher specificity and yield in producing this compound .
The applications of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride are diverse:
- Pharmaceutical Research: It serves as a scaffold for developing novel drugs targeting neurological conditions.
- Biochemical Studies: Utilized in studies exploring neurotransmitter interactions and synaptic plasticity.
- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .
Studies have shown that 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride interacts with various biological targets:
- Glutamate Receptors: It modulates glutamatergic signaling pathways, which are crucial in neuronal communication.
- Transport Proteins: Investigations into its role as a substrate or inhibitor of transport proteins have been conducted, revealing insights into its pharmacokinetic properties .
Several compounds share structural similarities with 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 3-Amino-3-(4-fluorophenyl)propionic acid | 325-89-3 | 0.98 | Contains a para-fluorophenyl group. |
| 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid | 1810070-00-8 | 0.93 | Incorporates a naphthalene moiety. |
| (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid | 332061-68-4 | 0.87 | Features difluorination on the phenyl ring. |
| (S)-2-Amino-2-(4-fluorophenyl)acetic acid | 19883-57-9 | 0.82 | Has a different backbone structure (acetic acid). |
The unique aspect of 3-amino-3-(3-fluorophenyl)propanoic acid hydrochloride lies in its specific substitution pattern on the aromatic ring and its potential neuroprotective effects, distinguishing it from other similar compounds .








